2-Aminobutanamide hydrochloride

Description

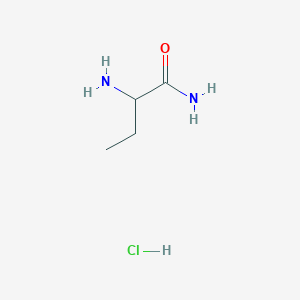

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBMIDJFXOYCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89603-48-5 | |

| Record name | 2-aminobutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Stereochemical Control and Application of 2-Aminobutanamide Hydrochloride

Executive Summary & Strategic Importance

2-Aminobutanamide hydrochloride (CAS: 7682-20-4 for the (S)-enantiomer) represents a critical chiral synthon in the pharmaceutical landscape, serving as the absolute stereochemical anchor for the "racetam" class of antiepileptic drugs, most notably Levetiracetam (Keppra) and Brivaracetam .

Unlike simple amino acids, the amide functionality in 2-aminobutanamide introduces unique hydrogen-bonding networks that influence both its solubility profiles and its propensity for racemization under basic conditions. For drug development professionals, mastering the resolution, stabilization, and analytical quantification of this intermediate is a prerequisite for high-yield, enantiopure API manufacturing.

This guide synthesizes industrial resolution protocols with mechanistic insights into racemization kinetics, providing a self-validating workflow for researchers.

Molecular Architecture & Stereochemical Properties[1]

The chirality of 2-aminobutanamide arises from the C2 position (alpha-carbon). In the context of Levetiracetam, the (S)-enantiomer is the pharmacologically active scaffold.

Physical & Stereochemical Data

| Property | Specification | Notes |

| IUPAC Name | (2S)-2-aminobutanamide hydrochloride | |

| Molecular Formula | C₄H₁₁ClN₂O | MW: 138.60 g/mol |

| Chiral Center | C2 (Alpha-carbon) | (S)-configuration corresponds to L-isomer in amino acid nomenclature. |

| Optical Rotation | c = 1 in H₂O | |

| Melting Point | 259–263 °C | Decomposition occurs near MP. |

| Crystal System | Orthorhombic ( | Stabilized by 3D hydrogen bond network between |

Core Protocol: Optical Resolution via Diastereomeric Salt Formation

While asymmetric Strecker synthesis is possible, the industrial standard relies on the Classical Resolution of the racemic mixture using chiral acids. This method is favored for its scalability and the ability to recycle the undesired enantiomer.[1]

The Mechanism of Separation

The resolution exploits the solubility difference between the diastereomeric salts formed with L-(+)-Tartaric acid .[2]

-

(S)-Amine[3][4][5][6][7][8][9][10] • L-Tartrate : Lower solubility in Methanol (Precipitates).

-

(R)-Amine[3][6][8][11] • L-Tartrate : Higher solubility in Methanol (Remains in Mother Liquor).

Experimental Workflow

Objective: Isolate (S)-2-aminobutanamide HCl from racemic 2-aminobutanamide.

Step 1: Salt Formation & Crystallization

-

Dissolution: Dissolve 1.0 eq of racemic 2-aminobutanamide in Methanol (10-15 volumes). Methanol is critical; water content >5% significantly increases the solubility of the (S)-salt, lowering yield.

-

Addition: Add 1.0 eq of L-(+)-Tartaric acid slowly at 25°C.

-

Reflux: Heat the mixture to reflux (65°C) for 1-2 hours to ensure thermodynamic equilibration.

-

Crystallization: Cool slowly to 20°C over 4 hours. The (S)-2-aminobutanamide L-tartrate salt will crystallize as a white solid.[7]

-

Filtration: Filter the solid. Crucial: Save the filtrate (Mother Liquor) for (R)-isomer recycling.

Step 2: Salt Metathesis (Conversion to HCl)

-

Suspend the wet tartrate cake in Ethanol (5 volumes).

-

Purge with dry HCl gas or add stoichiometric concentrated HCl (aq) at 0-5°C.

-

Stir for 2 hours. The stronger acid (HCl) displaces the tartaric acid.

-

Filter the precipitated (S)-2-aminobutanamide Hydrochloride.

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (Target: >99.5%).

Visualization: Resolution Process Flow

Figure 1: Industrial workflow for the resolution of 2-aminobutanamide using L-tartaric acid.

The Efficiency Engine: Racemization & Recycling[3]

To achieve economic viability, the "waste" (R)-isomer must be converted back into the racemate. Direct base-catalyzed racemization is slow due to the high pKa of the alpha-proton. The industry standard utilizes Schiff Base activation .

Mechanistic Insight

Reacting the amine with an aldehyde (e.g., benzaldehyde or salicylaldehyde) forms an imine (Schiff base). The electron-withdrawing nature of the imine lowers the pKa of the alpha-proton, allowing a weak base to abstract it, forming a planar, achiral aza-enolate intermediate. Reprotonation occurs non-stereoselectively, yielding the racemate.

Protocol:

-

Treat the Mother Liquor (containing R-isomer) with Benzaldehyde (1.0 eq) and mild base (e.g., Sodium Methoxide or DBU).

-

Stir at 40-50°C for 4-6 hours.

-

Hydrolyze the Schiff base with dilute acid to recover racemic 2-aminobutanamide.

Visualization: Racemization Mechanism

Figure 2: Mechanism of Schiff-base mediated racemization facilitating the recycling of the unwanted enantiomer.

Analytical Validation: Chiral HPLC Method

Standard C18 columns cannot separate these enantiomers. A Crown Ether based column is required to complex with the primary ammonium ion.

Method Parameters (Self-Validating):

-

Column: CROWNPAK CR(+) (Daicel) or equivalent (150 x 4.0 mm, 5 µm).

-

Mobile Phase: Aqueous Perchloric Acid (pH 1.0 to 2.0).

-

Note: Low pH ensures the amine is fully protonated (

), which is necessary for inclusion into the crown ether stationary phase.

-

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Temperature: 15°C (Lower temperature improves resolution).

-

Detection: UV at 200 nm (Amide absorption).

-

Elution Order: typically (R)-isomer elutes before (S)-isomer on CR(+) columns (verify with standards).

Downstream Application: Levetiracetam Synthesis[4][7][12][14][15]

The high-purity (S)-2-aminobutanamide HCl is immediately utilized in the synthesis of Levetiracetam. The stereocenter is preserved throughout this sequence; therefore, the starting material purity directly dictates the API purity.

Reaction Sequence:

-

Condensation: (S)-2-aminobutanamide HCl + 4-chlorobutyryl chloride

Intermediate Amide.[5] -

Cyclization: Base-induced cyclization (using KOH or similar) forms the pyrrolidone ring.

Critical Control Point: Avoid strong bases/high heat during the condensation step to prevent in-situ racemization before the ring closes.

References

-

Preparation method of S-(+)-2-aminobutanamide hydrochloride. Google Patents. CN103045667A. Link

-

Process for the resolution of aminobutyramide. European Patent Office. EP2524910A1. Link

-

Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 2020.[11] Link

-

The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution. Green Chemistry, 2020. Link

-

Crystal structure of (R)-2-aminobutanamide hydrochloride. Cambridge Structural Database / ResearchGate, 2025. Link

Sources

- 1. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 2. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. myexperiment.org [myexperiment.org]

- 6. asianpubs.org [asianpubs.org]

- 7. WO2006103696A2 - Process for preparing levetiracetam and racemization of (r)- and (s)-2-amino butynamide and the corresponding acid derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03358H [pubs.rsc.org]

- 10. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The Role of (S)-2-Aminobutanamide Hydrochloride as a Cornerstone Chiral Building Block in Pharmaceutical Synthesis

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile. Enantiomerically pure building blocks are therefore indispensable assets in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of (S)-2-aminobutanamide hydrochloride, a pivotal chiral intermediate. We will explore its synthesis, chiral resolution, and critical role in the industrial production of leading antiepileptic drugs, including Levetiracetam and Brivaracetam. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Introduction: The Imperative of Chirality in Drug Development

In the realm of medicinal chemistry, stereochemistry is not a trivial detail; it is often the very basis of a drug's mechanism of action. Many biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules. A classic example is the disparate effects of the two enantiomers of a single compound, where one may be therapeutic while the other is inactive or, in the worst case, toxic.

(S)-2-aminobutanamide hydrochloride emerges as a crucial molecule in this context. It is a chiral amide compound valued for its stereospecific configuration, which serves as a foundational component for constructing more complex, enantiomerically pure therapeutic agents[1]. Its primary significance lies in its role as a direct precursor to a class of pyrrolidone-based anticonvulsant drugs, where the (S)-configuration is essential for therapeutic efficacy[2][3]. The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling and application in laboratory and industrial settings[1].

Physicochemical Properties and Structural Characteristics

A thorough understanding of a building block's physical and chemical properties is paramount for process development and optimization. (S)-2-aminobutanamide hydrochloride is a white to off-white crystalline powder, and its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀N₂O·HCl | [1][4] |

| Molecular Weight | 138.60 g/mol | [1][4][5] |

| Melting Point | 259-263 °C (decomposes) | [6][7] |

| Appearance | White to Almost white powder/crystal | [7] |

| Specific Optical Rotation | +23.0° to +25.0° (c=1 in H₂O) | [7] |

| Storage Conditions | 2-8°C, under inert gas, air-sensitive | [1][7][8] |

| Solubility | Slightly soluble in DMSO and Water | [6] |

The crystal structure is an orthorhombic system, characterized by a zig-zag carbon chain conformation. This structure is stabilized by a robust network of hydrogen bonds involving the protonated amino group, the amide group, and the chloride ion, a critical insight for crystal engineering and formulation studies[8].

Synthesis and Enantiomeric Resolution: Pathways to Purity

The industrial viability of a chiral building block depends on efficient and scalable methods for its production in high enantiomeric purity. Several strategies have been developed for (S)-2-aminobutanamide hydrochloride, broadly categorized into chemical synthesis followed by resolution, and biocatalytic methods.

Chemical Synthesis of Racemic (DL)-2-Aminobutanamide

The initial step in many industrial processes is the synthesis of the racemic mixture. A common and cost-effective route starts from readily available precursors like butyric acid or propionaldehyde.

-

From Butyric Acid: This multi-step process typically involves α-bromination of butyric acid, followed by esterification, and subsequent ammonolysis to form the racemic amide[9][10].

-

Strecker Synthesis: An alternative approach involves the Strecker reaction of propionaldehyde with reagents like sodium cyanide and ammonium chloride to produce 2-aminobutyronitrile, which is then hydrolyzed to the amide[11][12][13].

While atom-efficient, these methods yield a racemic mixture (a 50:50 mix of S and R enantiomers), necessitating a subsequent resolution step to isolate the desired (S)-enantiomer.

Chiral Resolution: Isolating the (S)-Enantiomer

Chiral resolution is a critical downstream process. The most prevalent industrial method involves the formation of diastereomeric salts using a chiral resolving agent.

Causality of Experimental Choice: L-tartaric acid is the resolving agent of choice for this process. The rationale is threefold:

-

Diastereomer Formation: The acidic L-tartaric acid reacts with the basic amino groups of the racemic (DL)-2-aminobutanamide to form two diastereomeric salts: (S)-2-aminobutanamide-L-tartrate and (R)-2-aminobutanamide-L-tartrate.

-

Differential Solubility: These diastereomers are no longer mirror images and thus possess different physical properties, most importantly, different solubilities in a given solvent system (e.g., methanol).

-

Separation: This solubility difference allows for the selective crystallization of one diastereomer (typically the less soluble one), which can then be physically separated by filtration.

The isolated diastereomeric salt is then treated with a base to "release" the free (S)-2-aminobutanamide, which is subsequently reacted with hydrogen chloride to yield the final, stable hydrochloride product[9][10].

Biocatalytic and Asymmetric Approaches

Modern synthetic chemistry increasingly favors methods that avoid wasteful resolution steps.

-

Enzymatic Kinetic Resolution: This strategy uses an enzyme that selectively acts on one enantiomer of the racemic mixture. For instance, a D-aminopeptidase from Brucella sp. has been shown to effectively resolve racemic 2-aminobutanamide, achieving >99% enantiomeric excess (e.e.) for the desired (S)-amide[3]. The enzyme specifically hydrolyzes the unwanted (R)-enantiomer, leaving the (S)-enantiomer intact and recoverable.

-

Chiral Pool Synthesis: This approach begins with an already chiral natural product. A patented method describes using L-threonine as the starting material, leveraging its inherent chirality to produce L-2-aminobutyric acid via biotransformation, which is then converted to the target amide[2]. This avoids a resolution step entirely, offering high optical purity and environmental benefits[2].

Application in Drug Synthesis: Case Studies

The primary value of (S)-2-aminobutanamide hydrochloride is demonstrated in its application as a key intermediate for major APIs.

Levetiracetam Synthesis

Levetiracetam is a widely prescribed antiepileptic drug, and its synthesis is the most significant application of (S)-2-aminobutanamide hydrochloride[2][14][15]. The therapeutic activity resides almost exclusively in the (S)-enantiomer; the (R)-isomer is largely inactive[2]. Therefore, the optical purity of the starting material is paramount to the quality and efficacy of the final drug[2].

The core synthetic step involves the acylation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride. This is followed by an intramolecular cyclization under basic conditions to form the pyrrolidone ring characteristic of Levetiracetam.

Protocol: Synthesis of Levetiracetam This protocol is a representative summary of established industrial methods[2][16].

-

Reaction Setup: Charge (S)-2-aminobutanamide hydrochloride and a suitable solvent (e.g., acetonitrile) into a reaction vessel.

-

Acylation: Add a base, such as potassium carbonate, to neutralize the hydrochloride and facilitate the reaction. Cool the mixture and slowly add 4-chlorobutyryl chloride while maintaining a low temperature.

-

Intermediate Formation: Stir the reaction mixture until the formation of the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, is complete, as monitored by HPLC or TLC.

-

Cyclization: Add a strong base, such as potassium hydroxide in a solvent like methylene chloride, to the intermediate. This promotes the intramolecular nucleophilic substitution, closing the ring to form Levetiracetam.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup to remove inorganic salts. The organic layer is then concentrated, and the crude Levetiracetam is purified, typically by recrystallization from a suitable solvent like acetone or ethyl acetate, to yield the final API with high purity.

Brivaracetam Synthesis

Brivaracetam is a newer antiepileptic drug, an analog of Levetiracetam, which also relies on (S)-2-aminobutanamide as a key chiral precursor[8][17]. It is a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A)[18]. The synthesis involves coupling (S)-2-aminobutanamide with a suitable propyl-substituted acid derivative, again underscoring the versatility of this building block in creating variations of the core pyrrolidone structure[17].

Quality Control: Ensuring Enantiomeric Purity

The entire rationale for using a chiral building block is to ensure the stereochemical integrity of the final product. The presence of the unwanted (R)-enantiomer is a critical quality attribute that must be strictly controlled.

Self-Validating System: A robust quality control system is essential. The primary analytical technique for determining the enantiomeric excess (e.e.) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination This method is based on validated procedures reported in the literature[19][20].

-

Column: CROWNPAK CR(+) column (150 x 4.0 mm, 5 µm). This column contains a chiral crown ether stationary phase specifically designed to resolve primary amino groups.

-

Mobile Phase: An aqueous solution of 0.05% perchloric acid. The acidic mobile phase ensures the amine is protonated, facilitating interaction with the crown ether.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 15 °C. Temperature control is critical in chiral separations to ensure reproducibility.

-

Detection: UV at 200 nm.

-

Sample Preparation: Dissolve a precisely weighed amount of (S)-2-aminobutanamide hydrochloride in the mobile phase to a known concentration.

-

Analysis: Inject the sample. The two enantiomers will have different retention times, allowing for their separation and quantification. The e.e. is calculated based on the peak areas of the (S) and (R) isomers.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, and precision. The limit of detection (LOD) and limit of quantification (LOQ) for the unwanted (R)-isomer should be established (e.g., LOD of 0.0002 mg/mL and LOQ of 0.0005 mg/mL have been reported)[20].

Conclusion

(S)-2-aminobutanamide hydrochloride is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex pharmaceutical molecules. Its well-established synthetic and resolution pathways, combined with its critical role in producing high-value APIs like Levetiracetam and Brivaracetam, solidify its status as a premier chiral building block. As the pharmaceutical industry continues to move towards greener and more efficient manufacturing, the development of biocatalytic and asymmetric routes to this compound will further enhance its importance. For drug development professionals, a mastery of the synthesis and application of (S)-2-aminobutanamide hydrochloride is a key component of a successful strategy for bringing stereochemically pure drugs to market.

References

-

Title: Synthesis method of S-2-aminobutanamide hydrochloride. Source: Eureka | Patsnap. URL: [Link]

- Title: CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.

-

Title: Biocatalytic production of ( S )-2-aminobutanamide by a novel D-aminopeptidase from Brucella sp. with high activity and enantioselectivity. Source: ResearchGate. URL: [Link]

- Title: CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

-

Title: Industrial Process For Preparation of Levetiracetam. Source: Scribd. URL: [Link]

- Title: CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.

-

Title: An asymmetric synthesis of Levetiracetam. Source: Indian Journal of Chemistry, Vol. 48B, September 2009, pp. 1218-1221. URL: [Link]

-

Title: (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam. Source: New Drug Approvals. URL: [Link]

-

Title: (2S)-2-Aminobutanamide hydrochloride. Source: PubChem. URL: [Link]

-

Title: The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Source: Green Chemistry (RSC Publishing). URL: [Link]

- Title: CN101811978A - Preparation method of 2-aminobutanamide hydrochloride.

- Title: CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.

- Title: CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam.

-

Title: An alternate synthesis of levetiracetam. Source: Taylor & Francis Online. URL: [Link]

-

Title: this compound. Source: PubChem. URL: [Link]

-

Title: Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Source: ResearchGate. URL: [Link]

-

Title: Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Source: Asian Journal of Chemistry. URL: [Link]

-

Title: Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Source: ACS Omega via PubMed Central (PMC). URL: [Link]

-

Title: Brivaracetam does not modulate ionotropic channels activated by glutamate, γ-aminobutyric acid, and glycine in hippocampal neurons. Source: PubMed. URL: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C4H11ClN2O | CID 14333659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]

- 7. (S)-2-Aminobutyramide Hydrochloride | 7682-20-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound [benchchem.com]

- 9. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 11. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03358H [pubs.rsc.org]

- 12. CN101811978A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam - Google Patents [patents.google.com]

- 14. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. scribd.com [scribd.com]

- 17. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Brivaracetam does not modulate ionotropic channels activated by glutamate, γ-aminobutyric acid, and glycine in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

Methodological & Application

Multi-Step Synthesis of 2-Aminobutanamide Hydrochloride from Propionaldehyde: An Application Guide for Researchers

Introduction: The Significance of 2-Aminobutanamide Hydrochloride in Pharmaceutical Development

This compound, particularly its (S)-enantiomer, is a critical chiral building block in modern pharmaceutical synthesis. Its primary importance lies in its role as a key intermediate in the industrial production of Levetiracetam, a widely used antiepileptic drug. The structural integrity and optical purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed, in-depth exploration of the multi-step synthesis of this compound, commencing from the readily available starting material, propionaldehyde.

This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and rationale for the experimental choices, empowering researchers and drug development professionals to understand, replicate, and adapt these procedures with scientific rigor. We will explore the nuances of the Strecker synthesis, the controlled hydrolysis of the resulting α-aminonitrile, and the final salt formation, ensuring a thorough understanding of this vital synthetic sequence.

Overall Synthetic Strategy: A Two-pronged Approach from Propionaldehyde

The synthesis of this compound from propionaldehyde is predominantly achieved via a pathway initiated by the Strecker amino acid synthesis. This classic reaction provides an efficient route to the pivotal α-aminonitrile intermediate. From this intermediate, two primary routes diverge to arrive at the final product.

Route A involves the alkaline hydrolysis of the α-aminonitrile to yield 2-aminobutanamide, which is subsequently converted to its hydrochloride salt. This route offers a distinct separation of the hydrolysis and salt formation steps.

Route B employs a direct conversion of the α-aminonitrile to the target amide hydrochloride, often through a Pinner-type reaction, which streamlines the process.

This guide will provide detailed protocols for both synthetic strategies, allowing researchers to select the most suitable approach based on their specific laboratory capabilities and objectives.

Figure 1: Overall synthetic workflow from propionaldehyde.

Part 1: The Strecker Synthesis of 2-Aminobutyronitrile

The initial and crucial step is the formation of the α-aminonitrile, 2-aminobutyronitrile, from propionaldehyde via the Strecker synthesis.[1][2] This one-pot, three-component reaction is a cornerstone of amino acid synthesis due to its efficiency and the use of readily available starting materials.[1]

Mechanism and Rationale

The Strecker synthesis proceeds through two main stages: the formation of an imine followed by the nucleophilic addition of a cyanide ion.[3][4]

-

Imine Formation: Propionaldehyde reacts with ammonia (generated in situ from an ammonium salt like ammonium chloride) to form an imine intermediate. The reaction is typically carried out in an aqueous medium. The use of ammonium chloride helps to maintain a slightly acidic pH, which catalyzes the dehydration step leading to the imine.[4]

-

Cyanide Addition: A cyanide source, such as sodium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile product.

Figure 2: Simplified mechanism of the Strecker synthesis.

Experimental Protocol: Synthesis of 2-Aminobutyronitrile

This protocol is a synthesized representation of common industrial practices.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Propionaldehyde | 58.08 | 0.807 | 58.1 g (72.0 mL) | 1.0 |

| Ammonium Chloride | 53.49 | - | 58.8 g | 1.1 |

| Sodium Cyanide | 49.01 | - | 49.0 g | 1.0 |

| Ammonia (30% aq.) | 17.03 | 0.898 | 62.4 mL | 1.1 |

| Deionized Water | 18.02 | 1.00 | 200 mL | - |

| Dichloromethane | 84.93 | 1.33 | 3 x 100 mL | - |

Procedure:

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ammonium chloride (58.8 g), 30% aqueous ammonia (62.4 mL), sodium cyanide (49.0 g), and deionized water (200 mL).

-

Cooling: Cool the stirred mixture to 5-10°C in an ice-water bath. Extreme caution is advised as this reaction involves highly toxic sodium cyanide.

-

Addition of Propionaldehyde: Add propionaldehyde (58.1 g, 72.0 mL) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained between 5-10°C. The controlled, slow addition is critical to manage the exothermic nature of the reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 10°C for an additional 4-10 hours.[5] The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2-aminobutyronitrile.

Part 2: Conversion of 2-Aminobutyronitrile to this compound

Route A: Alkaline Hydrolysis followed by Salt Formation

This route involves a two-step process: the selective hydrolysis of the nitrile to an amide, followed by acidification to form the hydrochloride salt.

Causality and Scientific Integrity: The hydrolysis of a nitrile can yield either an amide or a carboxylic acid. To selectively obtain the amide, the reaction conditions must be carefully controlled.[6][7] Alkaline hydrolysis is often preferred for this transformation as it can be stopped at the amide stage more readily than acid-catalyzed hydrolysis, which tends to proceed to the carboxylic acid.[8] The use of a relatively mild base and controlled temperature helps to prevent over-hydrolysis.

Experimental Protocol: Synthesis of 2-Aminobutanamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Aminobutyronitrile (crude) | 84.12 | ~84 g | ~1.0 |

| Sodium Hydroxide (10% aq.) | 40.00 | 400 mL | 1.0 |

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 2-aminobutyronitrile.

-

Addition of Base: Slowly add the 10% aqueous sodium hydroxide solution (400 mL) to the stirred nitrile.

-

Reaction: Heat the mixture to 50-60°C and maintain this temperature for 2-4 hours.[9] The reaction should be monitored by TLC or HPLC to determine the point of maximum amide formation and minimal carboxylic acid byproduct.

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. The resulting 2-aminobutanamide can be extracted with a suitable organic solvent, such as ethyl acetate, although it has some water solubility.

Rationale: The final step is the protonation of the basic amino group of 2-aminobutanamide with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is easier to handle and purify.

Experimental Protocol:

Materials:

| Reagent | Concentration | Amount |

| 2-Aminobutanamide solution | - | - |

| Concentrated HCl | ~37% | As needed |

| Isopropanol | - | For recrystallization |

Procedure:

-

Acidification: Cool the aqueous solution of 2-aminobutanamide in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 1-2).

-

Crystallization: The hydrochloride salt will precipitate from the solution. The precipitation can be enhanced by adding a less polar solvent like isopropanol.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with a small amount of cold isopropanol. The crude product can be recrystallized from a suitable solvent system (e.g., methanol/isopropanol) to yield pure this compound.

Route B: Direct Conversion via a Pinner-Type Reaction

This more direct route converts the intermediate 2-aminobutyronitrile hydrochloride to the final product in a single step, which can be advantageous in terms of process efficiency. This reaction is analogous to the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imino ester, which is then hydrolyzed to an ester or, in this case, the amide.[10][11][12]

Experimental Protocol: Direct Synthesis of this compound

This protocol is based on a patented procedure.[5][13]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Aminobutyronitrile | 84.12 | 84.1 g | 1.0 |

| Isopropanol | 60.10 | 300 mL | - |

| Hydrogen Chloride (gas) | 36.46 | To saturation | - |

Procedure:

-

Formation of Aminonitrile Hydrochloride: Dissolve the crude 2-aminobutyronitrile in a suitable solvent like dichloromethane. Cool the solution and bubble dry hydrogen chloride gas through it until the pH is 3-4. The 2-aminobutyronitrile hydrochloride will precipitate and can be collected by filtration.[5]

-

Pinner-Type Reaction: Suspend the isolated 2-aminobutyronitrile hydrochloride (1.0 mol) in isopropanol (300 mL) in a flask equipped for gas inlet and stirring.

-

Reaction with HCl: Heat the suspension to 55-60°C and bubble dry hydrogen chloride gas through the mixture until saturation is achieved. Maintain the reaction at this temperature for 4-5 hours.[13]

-

Isolation: Cool the reaction mixture to room temperature. The solid product, this compound, will precipitate. Collect the solid by vacuum filtration and wash with cold isopropanol.

-

Purification: The product can be further purified by recrystallization from methanol.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.[14][15] Chiral HPLC methods can be employed to determine the enantiomeric excess if an asymmetric synthesis or resolution was performed.[14]

-

Mass Spectrometry (MS): To confirm the molecular weight.

Safety Considerations

-

Sodium Cyanide and Hydrogen Cyanide: These are extremely toxic substances. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

-

Propionaldehyde: This is a flammable and volatile liquid. Handle with care away from ignition sources.

-

Hydrochloric Acid and Hydrogen Chloride Gas: These are highly corrosive. Handle in a fume hood with appropriate protective gear.

-

Exothermic Reactions: The Strecker synthesis and the acidification steps are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

Conclusion

The multi-step synthesis of this compound from propionaldehyde is a well-established and industrially relevant process. By understanding the underlying mechanisms of the Strecker synthesis and the subsequent nitrile conversion, researchers can effectively produce this valuable pharmaceutical intermediate. The choice between a stepwise hydrolysis and salt formation (Route A) and a direct conversion (Route B) will depend on the specific requirements of the laboratory and the desired process characteristics. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis.

References

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- CN101811978A - Preparation method of this compound. (2010). Google Patents.

- CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam. (2010). Google Patents.

-

Pinner, A. (1883). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655. Available at: [Link]

-

Lanigan, R. M., Karaluka, V., Sabatini, M. T., Starkov, P., Badland, M., Boulton, L., & Sheppard, T. D. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 14(26), 6239–6242. Available at: [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN101811978A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN101811978B - Preparation method of this compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Ammoniation of Methyl 2-Bromobutyrate for 2-Aminobutanamide Synthesis

[1]

Executive Summary

2-Aminobutanamide (also known as

This Application Note provides a validated, scalable protocol for the ammoniation of methyl 2-bromobutyrate . Unlike generic substitution reactions, this process requires precise control over stoichiometry and temperature to suppress dimerization (secondary amine formation) and hydrolysis. We recommend a Methanolic Ammonia route to ensure high conversion (>95%) and simplified downstream processing of the hydrochloride salt.

Mechanistic Principles

The transformation involves two distinct nucleophilic attacks by ammonia (

The "Dual Attack" Mechanism

-

Ammonolysis (Fast): Ammonia attacks the carbonyl carbon of the ester, displacing methoxide to form 2-bromobutanamide . This step is generally faster and exothermic.

-

Amination (Rate-Determining): A second molecule of ammonia attacks the

-carbon in an

Critical Insight: Because the amidation (Step 1) occurs readily, the reaction mixture initially accumulates 2-bromobutanamide. Heat or prolonged time is required to drive the

Impurity Profile

-

Dimerization (Secondary Amine): The product (primary amine) is more nucleophilic than ammonia. It can attack unreacted starting material, forming iminodiacetamide derivatives. Mitigation: High molar excess of

. -

Hydrolysis: Presence of water leads to 2-aminobutyric acid. Mitigation: Anhydrous conditions.

-

Elimination: Basic conditions can trigger dehydrohalogenation to form 2-butenamide derivatives. Mitigation: Temperature control (<40°C).

Figure 1: Reaction pathway showing the sequential amidation and amination steps, alongside the critical dimerization side-reaction.

Critical Process Parameters (CPP)

| Parameter | Recommended Range | Scientific Rationale |

| Solvent System | 7N | Methanol solubilizes both the organic ester and the inorganic ammonium salts initially, ensuring a homogeneous phase for consistent kinetics. |

| Stoichiometry | 1:20 (Substrate : | A massive excess of ammonia is statistically required to ensure |

| Temperature | 0°C | Start cold to manage the amidation exotherm. Warm to RT/40°C to drive the slower bromide displacement. |

| Pressure | Sealed Vessel (1-3 bar) | Ammonia gas solubility decreases with heat. A sealed system maintains high |

Experimental Protocol

Target Scale: 100 mmol (approx. 18.1 g of starting material). Expected Yield: 85–92% (isolated as HCl salt).

Reagents & Equipment[3]

-

Substrate: Methyl 2-bromobutyrate (CAS: 3196-15-4), >97% purity.

-

Reagent: 7N Ammonia in Methanol (commercially available or prepared by bubbling gas).

-

Workup: 2-Propanol (IPA), Conc. HCl or HCl/IPA solution.

-

Vessel: Pressure-rated glass autoclave or heavy-walled sealed tube.

Step-by-Step Procedure

Step 1: Reaction Initiation (Ammonolysis)

-

Cool 300 mL of 7N

in MeOH (2.1 mol, 21 eq) to 0°C in the pressure vessel using an ice/salt bath. -

Add 18.1 g (100 mmol) of Methyl 2-bromobutyrate dropwise over 30 minutes.

-

Note: Maintain internal temperature <10°C. The reaction is exothermic due to amide formation.

-

-

Seal the vessel immediately after addition.

Step 2: Reaction Propagation (Amination)

-

Allow the mixture to warm to Room Temperature (20–25°C) and stir for 6 hours.

-

Heat the vessel to 40°C and stir for an additional 18–24 hours.

-

IPC (In-Process Control): Monitor by TLC (System: DCM/MeOH 9:1) or HPLC. Disappearance of the intermediate 2-bromobutanamide indicates completion.

-

Step 3: Isolation & Salt Formation

-

Cool the vessel to RT and carefully vent excess ammonia (fume hood!).

-

Concentrate the reaction mixture to dryness under reduced pressure (Rotavap, 40°C) to remove MeOH and excess

.-

Residue: Contains product free base and

.

-

-

Suspend the residue in 100 mL of cold 2-Propanol (IPA) . Stir for 30 mins.

-

Purification Logic: 2-aminobutanamide (free base) is soluble in IPA; inorganic

is largely insoluble.

-

-

Filter off the white solid (

) and wash the cake with 20 mL IPA. Keep the filtrate. -

Cool the filtrate to 0–5°C. Slowly add HCl in IPA (5–6N) or bubble anhydrous HCl gas until pH reaches ~2.

-

A white precipitate (2-Aminobutanamide HCl) will form. Stir at 0°C for 1 hour.

-

Filter the solid, wash with cold acetone (to remove color/impurities), and dry under vacuum at 45°C.

Process Flow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Analytical Specifications (Quality Control)

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 258 – 262°C (Dec) | Capillary Method [1] |

| Assay | > 98.0% | HPLC / Titration ( |

| 1H NMR | Consistent with structure |

Key NMR Signals (DMSO-d6):

-

0.92 (t, 3H,

-

1.85 (m, 2H,

-

3.80 (m, 1H,

-

7.6, 8.1 (br s, Amide

-

8.4 (br s, Amine

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete displacement of Bromide. | Extend reaction time at 40°C. Do not exceed 50°C to avoid elimination. |

| Oily Product | Hygroscopic salt or residual solvent. | The HCl salt is hygroscopic. Dry strictly under vacuum. Recrystallize from MeOH/Ether if necessary. |

| Unknown Impurity (NMR) | Dimer formation (Secondary amine). | The ratio of |

| High Ash Content | Residual | Ensure the IPA filtration step (Step 3.4) is performed carefully. |

References

-

Sigma-Aldrich. (n.d.). (S)-(+)-2-Aminobutanamide hydrochloride Product Specification. Retrieved from [2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24885490, 2-Aminobutanamide hydrochloride. Retrieved from [2]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amino acid amide synthesis via ammonolysis).

-

Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.[3][4] Retrieved from

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. (S)-(+)-2-氨基丁酰胺盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 4. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Salification of (S)-2-Aminobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocol for the salification of (S)-2-aminobutanamide, a critical chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[1][2][3][4] This document provides an in-depth exploration of the chemical principles governing salt formation, practical step-by-step protocols for preparing various salts, and detailed analytical techniques for their characterization. By elucidating the causality behind experimental choices, this guide serves as a valuable resource for researchers and professionals in drug development seeking to optimize the physicochemical properties of this important pharmaceutical building block.

Introduction: The Strategic Importance of Salifying (S)-2-Aminobutanamide

(S)-2-aminobutanamide is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds, most notably the anti-epileptic drug Levetiracetam.[1][2][3][4] In its free base form, (S)-2-aminobutanamide may present challenges in terms of handling, stability, and purification. The process of salification, or salt formation, is a widely employed strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance or intermediate.[5]

The formation of a salt, such as the common (S)-2-aminobutanamide hydrochloride, can significantly improve properties like:

-

Crystallinity and Handling: Salts are often crystalline solids, which are easier to handle, weigh, and purify compared to potentially oily or amorphous free bases.

-

Stability: The protonation of the primary amine group can protect it from degradation, enhancing the shelf-life of the compound.[5]

-

Solubility: Salt formation can modulate the aqueous solubility of the compound, a critical factor for downstream processing and formulation.[5]

-

Purity: Crystallization of the salt form is an effective method for removing impurities.

This guide will provide a detailed protocol for the salification of (S)-2-aminobutanamide, with a focus on the hydrochloride salt, and will also discuss the principles for forming other salts.

The Chemical Rationale: Principles of Salt Formation

The salification of (S)-2-aminobutanamide is an acid-base reaction where the basic primary amine group is protonated by an acid to form an ammonium salt.

2.1. The pKa Rule: A Predictive Tool for Salt Formation

A fundamental principle governing the selection of a suitable acid for salt formation is the pKa rule . This rule states that for a stable salt to form, the pKa of the conjugate acid of the base should be significantly higher than the pKa of the acid. A general guideline is a ΔpKa (pKa of the protonated base - pKa of the acid) of greater than 3 to 4.

This estimated pKa allows for the selection of a wide range of pharmaceutically acceptable acids for salt formation.

Table 1: Selection of Acids for Salification based on the pKa Rule

| Acid | pKa | ΔpKa (approx.) | Likelihood of Stable Salt Formation |

| Hydrochloric Acid (HCl) | -7.0 | 16.5 | Very High |

| Methanesulfonic Acid | -1.9 | 11.4 | Very High |

| Sulfuric Acid (1st) | -3.0 | 12.5 | Very High |

| Acetic Acid | 4.76 | 4.74 | High |

| Tartaric Acid (1st) | 2.98 | 6.52 | Very High |

Experimental Protocols for the Salification of (S)-2-Aminobutanamide

The following protocols provide detailed, step-by-step methodologies for the preparation of (S)-2-aminobutanamide salts.

3.1. General Considerations

-

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. (S)-2-aminobutanamide hydrochloride can cause skin and serious eye irritation.[6]

-

Solvent Selection: The choice of solvent is critical for successful crystallization of the salt. Alcohols such as isopropanol and methanol are commonly used as they are good solvents for the free base and the acid, but often poor solvents for the resulting salt, thus promoting precipitation.

-

Stoichiometry: A slight excess of the acid (e.g., 1.05 to 1.5 equivalents) is often used to ensure complete protonation of the amine.

3.2. Protocol 1: Preparation of (S)-2-Aminobutanamide Hydrochloride

This protocol is adapted from established methods for the synthesis of the hydrochloride salt.

Materials:

-

(S)-2-aminobutanamide (1.0 eq)

-

Isopropanol (or Methanol)

-

Hydrogen chloride solution in isopropanol (e.g., 5-6 N) or gaseous hydrogen chloride (1.05 - 1.5 eq)

-

Reaction flask with a magnetic stirrer

-

Cooling bath (ice-water or other)

-

Filtration apparatus (Büchner funnel)

-

Drying oven (vacuum or standard)

Procedure:

-

Dissolution: In a clean, dry reaction flask, dissolve (S)-2-aminobutanamide (1.0 eq) in anhydrous isopropanol (approximately 10-15 mL per gram of amine). Stir at room temperature until a clear solution is obtained.

-

Cooling: Cool the solution to 0-5 °C using a cooling bath. This helps to control the exotherm of the neutralization reaction and often improves the crystal size and purity of the product.

-

Acid Addition: Slowly add the hydrogen chloride solution in isopropanol (1.05 - 1.5 eq) dropwise to the cooled, stirred solution of the amine. If using gaseous hydrogen chloride, bubble it through the solution while monitoring the pH to ensure it becomes acidic (pH 1-2).

-

Crystallization: Upon addition of the acid, a white precipitate of (S)-2-aminobutanamide hydrochloride should form. Continue stirring the slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.

-

Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials or excess acid.

-

Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is obtained.

3.3. Protocol 2: General Procedure for the Preparation of Other Salts (e.g., Mesylate or Acetate)

This protocol provides a general framework for preparing other salts of (S)-2-aminobutanamide.

Materials:

-

(S)-2-aminobutanamide (1.0 eq)

-

Anhydrous solvent (e.g., isopropanol, ethyl acetate, or a mixture)

-

Selected acid (e.g., methanesulfonic acid or acetic acid) (1.05 eq)

-

Reaction flask with a magnetic stirrer

-

Cooling/Heating apparatus as needed

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution: Dissolve (S)-2-aminobutanamide (1.0 eq) in the chosen anhydrous solvent in a reaction flask.

-

Acid Addition: In a separate flask, dissolve the selected acid (1.05 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirred amine solution at a controlled temperature (this may be room temperature, cooled, or slightly warmed depending on the solubility of the components and the desired crystallization kinetics).

-

Crystallization: Observe for the formation of a precipitate. If no precipitate forms, crystallization can be induced by cooling, adding an anti-solvent (a solvent in which the salt is insoluble), or by scratching the inside of the flask with a glass rod. Stir for a sufficient time to ensure complete crystallization.

-

Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same solvent system for washing as was used for the reaction.

Diagram 1: Experimental Workflow for the Salification of (S)-2-Aminobutanamide

Caption: A generalized workflow for the salification of (S)-2-aminobutanamide.

Analytical Characterization of (S)-2-Aminobutanamide Salts

Thorough analytical characterization is essential to confirm the formation of the desired salt and to assess its purity and physicochemical properties.

4.1. Confirmation of Salt Formation

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the protonation of the primary amine. In the free base, the N-H stretching vibrations of the primary amine appear as two bands in the region of 3400-3250 cm⁻¹.[7][8] Upon salt formation, these bands are replaced by a broad, strong absorption band in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching of the ammonium ion (R-NH₃⁺).[9] Additionally, the N-H bending vibrations will shift.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The protonation of the amine group leads to a downfield shift of the protons on the α-carbon and the N-H protons. The N-H protons of the resulting ammonium group often appear as a broad signal that can be exchanged with D₂O.[7]

4.2. Physicochemical Characterization

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to assess the crystallinity of the salt. A sharp endothermic peak is indicative of a crystalline solid with a defined melting point.[2] For (S)-2-aminobutanamide hydrochloride, the melting point is reported to be in the range of 259-263 °C.[6]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the salt and to identify the presence of any residual solvent or water.

-

Powder X-Ray Diffraction (PXRD): PXRD provides a unique fingerprint for a crystalline solid. It is used to confirm the crystalline nature of the salt and to identify different polymorphic forms.

Table 2: Typical Analytical Data for (S)-2-Aminobutanamide Hydrochloride

| Analytical Technique | Expected Results |

| Appearance | White to off-white crystalline powder.[6] |

| Melting Point (DSC) | Sharp endotherm around 259-263 °C.[6] |

| FTIR (cm⁻¹) | Broad N-H stretch (R-NH₃⁺) from ~3200-2800, C=O stretch ~1680-1650. Disappearance of the two N-H stretching bands of the primary amine free base.[9] |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.3 (br s, 3H, -NH₃⁺), ~7.8 (s, 1H, -CONH₂), ~7.6 (s, 1H, -CONH₂), ~3.7 (m, 1H, -CH(NH₃⁺)-), ~1.8 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃). Note: Chemical shifts can vary depending on the solvent and concentration. |

| Solubility | Slightly soluble in water and DMSO.[6] |

Conclusion

The salification of (S)-2-aminobutanamide is a crucial step in the manufacturing process of Levetiracetam and other pharmaceuticals. By converting the free base to a salt, typically the hydrochloride, significant improvements in handling, stability, and purity can be achieved. A thorough understanding of the underlying chemical principles, such as the pKa relationship between the amine and the acid, allows for a rational approach to salt selection and process optimization. The detailed protocols and analytical methods provided in this guide offer a comprehensive framework for the successful preparation and characterization of (S)-2-aminobutanamide salts, empowering researchers and drug development professionals to advance their work with this important chiral intermediate.

References

-

PubChem. (2S)-2-Aminobutanamide hydrochloride. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Retrieved from [Link]

-

(S)-(+)-2-Aminobutanamide hydrochloride, 97% | 7682-20-4. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782–1795. [Link]

- CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents. (n.d.).

- CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam - Google Patents. (n.d.).

-

New Drug Approvals. (2015, April 5). (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam. Retrieved from [Link]

-

Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]

- CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents. (n.d.).

- CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents. (n.d.).

- TiCl4-Mediated Amide Synthesis from Carboxylic Acids and Amines. (2017). ChemistrySelect, 2(26), 7955-7959.

- De Luca, L., & Giacomelli, G. (2008). A simple and efficient one-pot synthesis of sulfonamides from sulfonic acids. Tetrahedron Letters, 49(3), 559-561.

- Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.

- Kotkar, S. P., & Sudalai, A. (2020).

Sources

- 1. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 2. CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam - Google Patents [patents.google.com]

- 3. myexperiment.org [myexperiment.org]

- 4. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03358H [pubs.rsc.org]

- 5. biosynth.com [biosynth.com]

- 6. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

2-Aminobutanamide hydrochloride as a chiral auxiliary in asymmetric synthesis

Executive Summary

This technical guide details the application of 2-Aminobutanamide Hydrochloride (2-AB·HCl) as a critical chiral scaffold in asymmetric synthesis. While often categorized primarily as a chiral pool building block for the industrial synthesis of pyrrolidone-based antiepileptics (e.g., Levetiracetam), its utility extends to the formation of chiral Schiff base ligands for transition metal catalysis.

This document provides optimized protocols for handling the hydrochloride salt, releasing the free base in situ, and deploying it in two distinct workflows:

-

Chiral Synthon Application: Asymmetric synthesis of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam).

-

Chiral Auxiliary/Ligand Application: Synthesis of Salen/Salan-type tridentate ligands for enantioselective Cu(II) and Ni(II) catalysis.

Chemical Profile & Handling

Compound: (S)-2-Aminobutanamide Hydrochloride CAS: 7682-20-4 (S-isomer) | MW: 138.60 g/mol Appearance: White to off-white crystalline solid Solubility: High in H₂O, MeOH; Low in non-polar solvents (Hexane, DCM).[1][2]

Key Physicochemical Data

| Parameter | Specification | Notes |

| Melting Point | 258 – 263 °C | Decomposition occurs near MP. |

| Optical Rotation | ||

| Hygroscopicity | Moderate | Store in desiccator; handle under inert atmosphere if free-basing. |

| pKa (Amine) | ~8.5 - 9.0 | Requires strong base (KOH/K₂CO₃) for deprotonation. |

Handling Precaution: The hydrochloride salt is stable.[1] However, the free base is prone to racemization if exposed to high temperatures (>60°C) in strongly basic aqueous media for prolonged periods.

Mechanism of Stereochemical Induction

The utility of (S)-2-AB·HCl stems from its rigid ethyl side chain at the

Stereochemical Model

When used as a ligand precursor (e.g., in Schiff bases), the amide oxygen and the imine nitrogen coordinate to a metal center. The ethyl group forces incoming nucleophiles to attack from the less hindered face (Re-face vs Si-face differentiation).

Figure 1: Workflow showing the translation of chirality from the aminobutanamide scaffold to the metal coordination sphere.

Application 1: Industrial Synthesis of Levetiracetam

This protocol describes the "Gold Standard" use of (S)-2-AB·HCl as a chiral building block.[3] The synthesis relies on the retention of configuration during the N-alkylation and subsequent cyclization steps.

Protocol A: N-Alkylation and Cyclization

Objective: Conversion of (S)-2-AB·HCl to Levetiracetam via 4-chlorobutyryl chloride.[4]

Reagents:

-

(S)-2-Aminobutanamide HCl (1.0 eq)[1]

-

4-Chlorobutyryl chloride (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq) - Base for neutralization and scavenging

-

Acetonitrile (ACN) - Solvent

-

Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst (Optional but recommended)

Step-by-Step Methodology:

-

Neutralization & Suspension:

-

Charge a 3-neck round bottom flask with (S)-2-AB·HCl (13.8 g, 100 mmol) and Acetonitrile (150 mL) .

-

Add K₂CO₃ (34.5 g, 250 mmol) . Stir vigorously at 0°C for 30 minutes to generate the free amine in situ.

-

Note: Do not filter. The presence of solid salt aids in the subsequent scavenger phase.

-

-

Acylation (Exothermic):

-

Maintain temperature at 0–5°C.

-

Add 4-chlorobutyryl chloride (15.5 g, 110 mmol) dropwise over 60 minutes.

-

Critical Control Point: Do not allow temperature to exceed 10°C to prevent bis-acylation or racemization.

-

Allow to warm to room temperature (20–25°C) and stir for 4 hours.

-

-

Cyclization (Base-Mediated):

-

The intermediate formed is N-(1-carbamoylpropyl)-4-chlorobutanamide.

-

Add powdered KOH (0.1 eq) or continue with excess K₂CO₃ and heat to reflux (80°C) for 6 hours.

-

Monitor by HPLC (C18 column) until the intermediate is <0.5%.

-

-

Workup & Isolation:

-

Filter off inorganic salts (KCl, excess carbonate) while hot.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Crystallization: Dissolve crude oil in Acetone (3 volumes) at reflux. Cool slowly to 0°C.

-

Filter the white crystals.

-

-

Validation:

-

Yield: Expected 80–85%.

-

Chiral Purity: >99.5% ee (determined by Chiral HPLC).

-

Specific Rotation:

(approx, in Acetone).

-

Application 2: Synthesis of Chiral Schiff Base Ligands

Researchers utilize 2-AB·HCl to synthesize tridentate (ONO) ligands for asymmetric oxidation or alkylation reactions.

Protocol B: Condensation with Salicylaldehydes

Objective: Synthesis of (S)-N-(1-amino-1-oxobutan-2-yl)-3,5-di-tert-butylsalicylaldimine.

Reagents:

-

(S)-2-Aminobutanamide HCl (10 mmol)

-

3,5-Di-tert-butylsalicylaldehyde (10 mmol)

-

Triethylamine (Et₃N) (11 mmol)

-

Methanol (MeOH) (50 mL)

Step-by-Step Methodology:

-

Free Base Release:

-

Dissolve (S)-2-AB·HCl (1.38 g) in MeOH (20 mL) .

-

Add Et₃N (1.5 mL) dropwise. Stir for 15 minutes.

-

-

Condensation:

-

Add a solution of 3,5-Di-tert-butylsalicylaldehyde (2.34 g) in MeOH (30 mL) slowly to the amine mixture.

-

The solution will turn bright yellow (characteristic of imine formation).

-

Reflux at 65°C for 4–6 hours.

-

-

Isolation:

-

Concentrate the solvent to 50% volume.

-

Cool to -20°C overnight.

-

Yellow needles will precipitate. Filter and wash with cold methanol.[5]

-

-

Complexation (Optional - In Situ):

-

To form the Cu(II) catalyst: Add Cu(OAc)₂ (0.5 eq) directly to the ligand solution before isolation.

-

Figure 2: Step-by-step workflow for the synthesis of the chiral Schiff base ligand.[2][6][7][8][9]

Quality Control & Troubleshooting

Self-Validating Systems

To ensure the protocol is working correctly, use these checkpoints:

-

The "pH Check" (Protocol A):

-

During the acylation step, the pH must remain basic (>8). If the pH drops, HCl accumulation will protonate the unreacted amine, stalling the reaction.

-

Correction: Add additional K₂CO₃ if pH drops below 8.

-

-

The "Color Shift" (Protocol B):

-

The reaction must turn yellow/orange upon addition of the aldehyde.

-

Failure Mode: If solution remains colorless, the free base was not released effectively. Check Et₃N stoichiometry.

-

-

Chiral Purity Verification:

-

Method: HPLC

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow: 1.0 mL/min.

-

Detection: UV 210 nm (Levetiracetam) or 254 nm (Schiff Base).

-

References

-

Synthesis of Levetiracetam

-

Chiral Schiff Base Ligands

-

Chemical Properties & Safety

-

Resolution of 2-Aminobutanamide

-

Patent CN102584622A. "Preparation method of L-2-aminobutanamide hydrochloride."

-

-

Ni(II) Complex Chemistry (Contextual)

-

Acevedo, D., et al. "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes." Molecules, 2021.

-

Sources

- 1. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [amp.chemicalbook.com]

- 2. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 3. CAS 7682-20-4: (S)-2-Aminobutyramide hydrochloride [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]

- 8. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103193671A - Method for preparing L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 11. This compound | C4H11ClN2O | CID 14333659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

Application Note: Diastereoselective Reactions & Protocols Involving 2-Aminobutanamide Hydrochloride

Abstract

2-Aminobutanamide hydrochloride (2-ABA[2]·HCl) is a critical chiral building block, most notably serving as the immediate precursor to the antiepileptic blockbuster Levetiracetam .[1] Beyond this industrial application, it serves as a potent amine component in diastereoselective Multi-Component Reactions (MCRs) such as the Ugi and Passerini reactions.[1] This guide provides validated protocols for the diastereoselective resolution of the racemic starting material, the stereoconservative cyclization to pyrrolidones, and the diastereoselective synthesis of peptidomimetics.

Introduction & Chemical Context

The utility of 2-aminobutanamide stems from its

Key Chemical Properties[1][2][3][4][5]

-

CAS (Racemic): 116836-74-3[1]

-

CAS ((S)-Isomer): 7682-20-4[1]

-

pKa: ~8.1 (Amine proton)

-

Critical Risk: The

-proton is acidic adjacent to the carbonyl; basic conditions (

Protocol A: Diastereoselective Resolution via Tartaric Acid

Type: Diastereoselective Crystallization Objective: Isolation of (S)-2-aminobutanamide from racemic material.

This process relies on the formation of diastereomeric salts. The (S)-amine forms a crystalline salt with L-(+)-tartaric acid, while the (R)-amine salt remains more soluble in the mother liquor.

Workflow Diagram

Figure 1: Workflow for the resolution of racemic 2-aminobutanamide including the recycling of the unwanted R-isomer.

Step-by-Step Methodology

-

Salt Formation:

-

Dissolve 1.0 eq of racemic 2-aminobutanamide (free base) in Methanol (10 volumes).

-

Add 1.0 eq of L-(+)-Tartaric acid.

-

Heat to reflux (65°C) for 1 hour to ensure complete dissolution.

-

-

Crystallization (Critical Step):

-

Cool slowly to 20°C over 4 hours (approx 10°C/hour). Rapid cooling traps the (R)-isomer.

-

Chill further to 0–5°C and hold for 2 hours.

-

Filter the white precipitate. Wash with cold Methanol.

-

-

Salt Exchange (Tartrate to HCl):

-

Racemization (Recycling):

-

Treat the mother liquor with Sodium Methoxide (NaOCH3) to pH 10.[1]

-

Heat to 40–50°C for 4–6 hours. This converts the (R)-enriched stream back to a 50:50 racemic mixture for re-processing.

-

Data Specification:

| Parameter | Specification |

|---|---|

| Yield (Tartrate Step) | 40–45% (Theoretical Max 50%) |

| Chiral Purity (ee) | >98.5% |

| Melting Point | 260–262°C (dec) |[1]

Protocol B: Stereoconservative Synthesis of Levetiracetam

Type: N-Alkylation & Cyclization

Objective: Synthesis of (S)-

This reaction is technically an enantiospecific synthesis starting from the resolved material. The challenge is preventing the loss of chirality during the basic cyclization step.

Reaction Mechanism

Figure 2: Pathway for the conversion of 2-aminobutanamide HCl to Levetiracetam.

Step-by-Step Methodology

-

Acylation:

-

Suspend (S)-2-aminobutanamide HCl (10 g) in Acetonitrile (100 mL).

-

Add finely powdered K2CO3 (2.5 eq) at 0°C.

-

Add 4-chlorobutyryl chloride (1.1 eq) dropwise, maintaining temperature < 10°C. Exotherm control is vital to prevent thermal racemization.[1]

-

Stir for 2 hours at 0–5°C.

-

-

Cyclization:

-

Add TEBA (Triethylbenzylammonium chloride) as a Phase Transfer Catalyst (0.05 eq).

-

Add KOH powder (2.0 eq).[1]

-

Allow temperature to rise to 20–25°C. Stir for 5 hours.

-

Note: The intramolecular displacement of chloride by the amide nitrogen forms the pyrrolidone ring.

-

-

Workup:

-

Filter inorganic salts.

-

Evaporate solvent.

-

Recrystallize crude product from Acetone.

-

Protocol C: Diastereoselective Ugi-4 Component Reaction

Type: Diastereoselective Multicomponent Synthesis Objective: Synthesis of chiral peptidomimetics using (S)-2-aminobutanamide as a chiral inducer.

In this protocol, the pre-existing stereocenter of the amine induces diastereoselectivity at the newly formed stereocenter (from the aldehyde).

Reaction Components[1][3][4][7][8][9][10][11][12][13][14]

-

Amine: (S)-2-aminobutanamide HCl (Chiral Inducer)

-

Aldehyde: Benzaldehyde (Prochiral)[1]

-

Acid: Benzoic Acid

-

Isocyanide: tert-Butyl Isocyanide[5]

Methodology

-

Free Basing (In-situ):

-

Dissolve (S)-2-aminobutanamide HCl (1.0 mmol) in Methanol (2 mL).

-

Add Triethylamine (1.0 mmol) to liberate the free amine.[1] Stir for 10 mins.

-

-

Imine Formation:

-

Addition:

-

Add Benzoic Acid (1.0 mmol) and tert-Butyl Isocyanide (1.0 mmol).

-

-

Incubation:

-

Stir at 0°C for 24 hours. Lower temperatures enhance diastereoselectivity (dr).[1]

-

-

Purification:

-

Evaporate Methanol. Purify via flash chromatography (Hexane:EtOAc).

-

Expected Outcome: The reaction yields two diastereomers. Due to the steric bulk of the ethyl group on the amine, the reaction typically favors the (S,R) or (S,S) configuration (depending on the specific aldehyde face attack) with a diastereomeric ratio (dr) typically ranging from 70:30 to 90:10.[1]

Analytical Quality Control